4'-氨基联苯-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

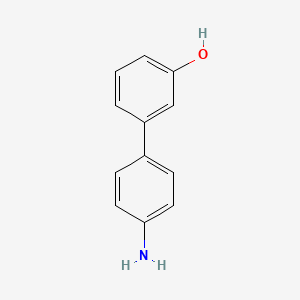

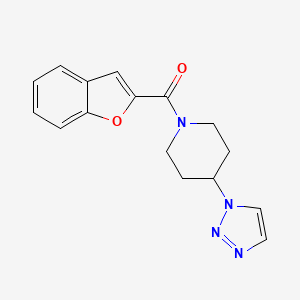

4’-Aminobiphenyl-3-ol is a compound with the IUPAC name 4’-amino [1,1’-biphenyl]-3-ol . It has a molecular weight of 185.23 . It is a yellow to brown solid and is an amine derivative of biphenyl . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .

Molecular Structure Analysis

The InChI code for 4’-Aminobiphenyl-3-ol is1S/C12H11NO/c13-11-6-4-9 (5-7-11)10-2-1-3-12 (14)8-10/h1-8,14H,13H2 . The exact molecular structure can be found in databases like ChemSpider or NIST Chemistry WebBook . Chemical Reactions Analysis

4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It is also known to form reactive oxygen species during metabolism, leading to DNA damage .Physical And Chemical Properties Analysis

4’-Aminobiphenyl-3-ol is a yellow to brown solid . It has a storage temperature of 2-8°C . It is slightly soluble in cold water, but readily soluble in hot water .科学研究应用

生态毒理学评估

4'-氨基联苯-3-醇的生态毒理学影响4'-氨基联苯-3-醇 (4-ABP) 的生态毒理学影响已得到广泛研究。研究表明 4-ABP 对水生生物和哺乳动物细胞具有毒性。各种生态毒理学模型,包括水蚤大量固定化、斑马鱼胚胎发育和哺乳动物细胞增殖抑制试验,表明 4-ABP 表现出显着的毒性。在测试系统中,D. magna 固定化对 4-ABP 暴露最敏感,其次是斑马鱼胚胎发育,最后是细胞增殖抑制。这些发现强调了采用多种生物测定法全面评估 4-ABP 环境影响的必要性,因为依赖单一模型可能无法全面了解其有害影响 (蒋宁等人,2004)。

DNA 加合物形成和诱变性

4'-氨基联苯-3-醇形成的 DNA 加合物4'-氨基联苯-3-醇与 DNA 的相互作用一直是研究的重点,特别是关于其潜在的致癌性。研究表明 4-ABP 可以形成 DNA 加合物,这是细胞损伤的直接指标,可能导致基因突变。例如,一项对吸烟者和非吸烟者口腔细胞中 4-氨基联苯-DNA 加合物形成的研究表明,吸烟者中这些加合物的发生率更高,突出了个体在代谢致癌物和修复 DNA 损伤方面的差异 (Romano 等人,1997)。

安全和危害

4’-Aminobiphenyl-3-ol has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .

作用机制

Target of Action

The primary target of 4’-Aminobiphenyl-3-ol is DNA . It interacts with DNA, leading to the formation of DNA adducts . These adducts can induce mutations and initiate carcinogenesis .

Mode of Action

The compound’s mode of action involves its metabolism to a reactive form . When aryl-amines like 4’-Aminobiphenyl-3-ol are metabolized, they can either be activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation . The activated form can interact with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The key biochemical pathway involved in the action of 4’-Aminobiphenyl-3-ol is its metabolic activation via N-hydroxylation, mediated by cytochrome P450 liver enzymes . This leads to the formation of a reactive form of the compound that can bind to DNA and form adducts . These adducts can cause mutations and initiate carcinogenesis .

Result of Action

The primary result of the action of 4’-Aminobiphenyl-3-ol is the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis . In particular, 4’-Aminobiphenyl-3-ol has been associated with an increased incidence of bladder cancer in humans .

Action Environment

The action, efficacy, and stability of 4’-Aminobiphenyl-3-ol can be influenced by various environmental factors. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Moreover, heavy metals present in the environment can affect the distribution and metabolic kinetics of 4’-Aminobiphenyl-3-ol .

属性

IUPAC Name |

3-(4-aminophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWZHZKOIPJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)

![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)

![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)

![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)